Fantofarone

Vascular smooth muscle Calcium channel pharmacology Tissue selectivity

Fantofarone (SR 33557) offers an irreplaceable pharmacological profile unavailable from verapamil, nifedipine, or diltiazem. It binds a novel α1 subunit site distinct from all three classical Ca2+ antagonist domains, with high-affinity (Ki 0.5–2.0 nM) competitive inhibition. Its signature advantage: 40% total peripheral resistance reduction without heart rate elevation—nifedipine cannot replicate this due to reflex tachycardia. Exhibits 107-fold greater voltage sensitivity than SR33805. For vascular studies requiring cardiac depressant avoidance and state-dependent channel blockade research. Standard B2B purchase for qualified R&D laboratories.

Molecular Formula C31H38N2O5S
Molecular Weight 550.7 g/mol
CAS No. 114432-13-2
Cat. No. B1672053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFantofarone
CAS114432-13-2
Synonyms2-isopropyl-1-((4-(3-(N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino)propoxy)benzenesulfonyl))indolizine
fantofarone
SR 33557
SR-33557
Molecular FormulaC31H38N2O5S
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3
InChIKeyITAMRBIZWGDOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fantofarone (CAS 114432-13-2) Procurement Guide for Cardiovascular and Ion Channel Research


Fantofarone (SR 33557) is a substituted indolizine-based L-type calcium channel antagonist that binds to a novel site on the α1 subunit distinct from the classical dihydropyridine, phenylalkylamine, and benzothiazepine binding domains [1]. The compound exhibits high-affinity competitive inhibition of all three classical calcium antagonist radioligands (Ki = 0.5–2.0 nM) and demonstrates strong negative allosteric interactions with these established binding sites [1][2]. Fantofarone is primarily investigated as a research tool for probing calcium channel pharmacology and has been studied clinically in cardiovascular applications, with pharmacokinetic characterization available for its active metabolite SR 33671 following oral administration [3].

Why Fantofarone Cannot Be Interchanged with Classical Calcium Channel Blockers


Fantofarone possesses a fundamentally distinct pharmacological profile that precludes substitution with verapamil, nifedipine, diltiazem, or even the structurally related analog SR33805. Its binding site is pharmacologically orthogonal to all three classical calcium antagonist classes [1], and its functional selectivity for vascular smooth muscle over cardiac contractility differs markedly from verapamil and diltiazem [2]. Critically, fantofarone reduces total peripheral resistance by 40% without elevating heart rate—a hemodynamic signature that nifedipine cannot replicate due to its reflex tachycardia induction [3]. Even within its own chemical series, fantofarone exhibits a 107-fold greater voltage sensitivity than SR33805, rendering them non-interchangeable in experimental protocols requiring state-dependent channel blockade [4].

Fantofarone Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Vascular Selectivity: Fantofarone vs. Verapamil and Diltiazem in Isolated Cardiovascular Preparations

Fantofarone demonstrates superior vascular selectivity compared to verapamil and diltiazem. In rat aortic strips, the potency order for calcium entry blockade was nifedipine > fantofarone > verapamil > diltiazem [1]. For negative inotropic effects (cardiac contractility suppression) in rabbit left atria, the potency order was verapamil > nifedipine > fantofarone > diltiazem [1]. This inversion of potency rank between vascular and cardiac assays demonstrates that fantofarone is particularly selective for vascular smooth muscle and devoid of any potent negative inotropic actions, unlike verapamil and diltiazem which exhibit stronger cardiac depressant effects relative to their vascular activity [1].

Vascular smooth muscle Calcium channel pharmacology Tissue selectivity

Hemodynamic Profile: Heart Rate Neutrality of Fantofarone vs. Nifedipine-Induced Reflex Tachycardia

Fantofarone achieves substantial vasodilation without triggering reflex tachycardia, a critical differentiator from nifedipine. In anesthetized dogs, fantofarone (50 μg/kg i.v.) increased stroke volume by 40% (p < 0.05) and reduced total peripheral resistance by 40% (p < 0.05), while heart rate remained unchanged [1]. In contrast, nifedipine produced comparable reductions in total peripheral resistance and diastolic arterial pressure but consistently increased heart rate [1]. In stellectomized dogs (reflex-ablated), fantofarone (100 μg/kg i.v.) reduced heart rate from 122 ± 9 to 67 ± 10 beats/min (p < 0.01), confirming that the heart rate neutrality in intact animals results from balanced direct bradycardic and reflex tachycardic influences rather than absence of chronotropic effect [1].

Cardiovascular pharmacology Hemodynamics Reflex tachycardia

Voltage-Dependent Channel Block: Fantofarone Exhibits 107-Fold Greater Voltage Sensitivity than SR33805

Within its own chemical series, fantofarone displays markedly different voltage sensitivity compared to the structurally related indole analog SR33805. Both compounds block L-type but not T-type Ca²⁺ channels in mouse cardiac cells, with voltage-dependent block characteristics [1]. In depolarized conditions (holding potential -40 mV), fantofarone and SR33805 are both potent with EC50 values of 1.4 nM and 4.1 nM, respectively [1]. However, in polarized conditions (holding potential -80 mV), SR33805 remains potent (EC50 = 33 nM), whereas fantofarone's potency decreases to 150 nM (0.15 μM) [1]. The voltage sensitivity ratio (EC50 polarized / EC50 depolarized) is approximately 107 for fantofarone versus 8 for SR33805, a 13.4-fold difference in voltage dependence [1].

Ion channel biophysics State-dependent blockade Patch-clamp electrophysiology

Pharmacokinetic-Pharmacodynamic Profile: Fantofarone Active Metabolite SR 33671 Demonstrates Peripheral Vascular Selectivity In Vivo

In healthy volunteers, fantofarone (administered orally as prodrug) generates the active metabolite SR 33671, which exhibits a dissociated pharmacodynamic profile favoring peripheral vasodilation over cardiac conduction effects. Following 100 mg and 300 mg oral fantofarone doses, SR 33671 peak plasma concentrations reached 16 ± 10 ng/mL and 63 ± 11 ng/mL, respectively, with terminal half-life approximately 4 hours [1]. Pharmacodynamic modeling established that at a SR 33671 concentration of 15 ng/mL, brachial vascular resistance (BVR) decreased by 27%, whereas heart rate decreased by less than 3 beats/min and PR interval prolongation was less than 8 ms [1]. This quantitative dissociation between vascular and cardiac effects demonstrates in vivo translation of the vascular selectivity observed in vitro [1].

Pharmacokinetics Pharmacodynamics Clinical pharmacology

Chloroquine Resistance Reversal: Fantofarone and Verapamil Exhibit Differential Potency and Synergy in Plasmodium falciparum

Fantofarone demonstrates distinct properties in reversing chloroquine resistance compared to verapamil, with implications for combination studies. Intrinsic antimalarial activity occurred at 1 μM for fantofarone versus 10 μM for verapamil [1]. However, in resistance reversal, verapamil was 2–3 times more potent than fantofarone and achieved complete reversal, whereas fantofarone produced only partial reversal [1]. Notably, fantofarone reverses multidrug resistance without photoaffinity labeling of P-glycoprotein, distinguishing its mechanism from verapamil [2]. In combination, the two agents acted synergistically: in the highly CQ-resistant FcB1 strain, verapamil concentrations could be reduced 10- to 100-fold when combined with fantofarone; in the K1 strain, reductions of 1000-fold (verapamil) and 100-fold (fantofarone) were achievable [1].

Malaria Drug resistance reversal P-glycoprotein modulation

Neuronal L-Type Channel Selectivity: Fantofarone vs. SR33805 in Dorsal Root Ganglion Neurons

Fantofarone and SR33805 exhibit differential potency at neuronal L-type calcium channels, with implications for neuroscience research applications. In chick dorsal root ganglion neurons, both compounds completely block neuronal L-type Ca²⁺ currents at micromolar concentrations at a holding potential of -80 mV [1]. The potency order was SR33805 (IC50 = 26 nM) > fantofarone (IC50 = 350 nM) [1]. N-type and P-type channels were insensitive to both drugs (IC50 ≈ 5 μM), and T-type channels remained unaffected [1]. Fantofarone also shows high selectivity for L-type channels over α1- and β-adrenergic, muscarinic, histamine H2, 5-HT1, 5-HT2, histamine H1, and adenosine A1 receptors (all IC50 > 4–10 μM) [2].

Neuronal calcium channels Pain research CNS pharmacology

Fantofarone Optimal Research Applications: Evidence-Based Procurement Scenarios


Vascular Pharmacology Studies Requiring Isolated Smooth Muscle Calcium Antagonism

Fantofarone is the calcium antagonist of choice for experiments in isolated vascular preparations where cardiac depressant effects must be avoided. Its pA2 of 9.08 in rat aorta demonstrates potent vascular calcium entry blockade [1], while its rank-order inversion in cardiac negative inotropy assays (verapamil > nifedipine > fantofarone) confirms minimal myocardial contractility suppression [1]. This contrasts with verapamil and diltiazem, which exhibit pronounced negative inotropic actions that confound interpretation of vascular pharmacology data. Researchers studying endothelium-dependent relaxation, vascular smooth muscle signaling, or vasodilator mechanisms without concurrent chronotropic/inotropic interference will find fantofarone uniquely suited for these applications [1].

In Vivo Hemodynamic Studies Where Reflex Tachycardia Confounds Afterload Reduction Assessment

Fantofarone addresses a critical limitation of dihydropyridine calcium antagonists in whole-animal hemodynamic studies: the confounding effects of baroreflex-mediated tachycardia. In anesthetized dogs, fantofarone reduces total peripheral resistance by 40% and increases stroke volume by 40% without elevating heart rate [1]. This profile is unattainable with nifedipine, which consistently induces reflex tachycardia [1]. For investigators measuring afterload reduction, ventricular-vascular coupling, or regional blood flow where heart rate changes would alter baseline conditions or complicate data interpretation, fantofarone provides experimental control not achievable with classical calcium channel blockers. The compound's active metabolite SR 33671 maintains this vascular selectivity in humans, with 27% reduction in brachial vascular resistance at concentrations producing negligible PR prolongation (<8 ms) [2].

State-Dependent Calcium Channel Biophysics and Voltage-Sensing Mechanism Studies

Fantofarone's steep voltage dependence (107-fold potency shift between depolarized and polarized membrane potentials) establishes it as a valuable probe for studying state-dependent channel blockade mechanisms [1]. In contrast to SR33805, which exhibits only an 8-fold voltage sensitivity ratio, fantofarone provides a more pronounced experimental signal for distinguishing inactivated vs. resting state channel blockade [1]. The compound also serves as a unique pharmacological tool for investigating allosteric interactions across all three classical calcium antagonist binding sites, as it completely inhibits dihydropyridine, phenylalkylamine, and benzothiazepine radioligand binding (Ki = 0.5–2.0 nM) through a distinct, negatively coupled site [3]. Electrophysiologists studying gating mechanisms, use-dependent block, or binding site cooperativity will find fantofarone's profile uniquely suited for these investigations.

Multidrug Resistance Mechanism Studies Distinguishing P-Glycoprotein-Mediated vs. Alternative Resistance Pathways

Fantofarone offers a mechanistically distinct comparator to verapamil for studies investigating P-glycoprotein-mediated multidrug resistance (MDR). Unlike verapamil, which labels P-glycoprotein via photoaffinity, fantofarone reverses MDR without direct P-glycoprotein binding [1]. This mechanistic divergence makes fantofarone an essential tool for distinguishing P-glycoprotein-dependent from P-glycoprotein-independent resistance reversal mechanisms. Additionally, in Plasmodium falciparum chloroquine resistance models, fantofarone's 10-fold greater intrinsic antimalarial potency (1 μM vs. 10 μM for verapamil) and documented synergy with verapamil (enabling 10- to 1000-fold dose reductions of verapamil) provide researchers with a well-characterized combination partner for resistance reversal studies [2]. The established isobologram data for FcB1 and K1 strains offers a quantitative framework for designing combination experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fantofarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.